molecular formula C21H19N3O5 B2678756 N-(2-methoxy-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-11-9

N-(2-methoxy-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2678756
CAS No.: 899948-11-9
M. Wt: 393.399
InChI Key: NJZMZJPSCQQHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 3. The carboxamide nitrogen is linked to a 2-methoxy-4-nitrophenyl moiety, while the dihydropyridine ring is further substituted at position 1 with a 4-methylbenzyl group. Its nitro and methoxy substituents may confer electron-withdrawing and lipophilic properties, respectively, influencing binding interactions and pharmacokinetics .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-5-7-15(8-6-14)13-23-11-3-4-17(21(23)26)20(25)22-18-10-9-16(24(27)28)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZMZJPSCQQHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, including its pharmacological properties and therapeutic implications.

Compound Overview

The molecular formula of this compound is C21H19N3O5, with a molecular weight of approximately 393.399 g/mol. The compound features a dihydropyridine ring, which is known for its diverse biological activities, and incorporates functional groups such as methoxy and nitrophenyl that enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydropyridine Core : The initial step involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxy and nitrophenyl groups through electrophilic substitution.
  • Final Modifications : The final product is obtained through purification processes such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HCT11615.0Cell cycle arrest in G0/G1 phase

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties . In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6 levels in serum following induced inflammation. This suggests a possible therapeutic role in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study using a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced paw swelling compared to control groups. The reduction was measured at various time points post-administration, indicating a sustained anti-inflammatory effect.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptor activity related to inflammation and cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound shares its 2-oxo-1,2-dihydropyridine-3-carboxamide core with several pharmacologically active analogs. Key structural variations lie in the substituents at the carboxamide nitrogen (R1) and the dihydropyridine ring (R2):

Compound Name R1 Substituent R2 Substituent Key Modifications
Target Compound 2-Methoxy-4-nitrophenyl 4-Methylbenzyl Nitro group (electron-withdrawing), methoxy (electron-donating), and methylbenzyl (lipophilic)
BMS-777607 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl 4-Fluorophenyl Amino-chloropyridinyloxy (hydrogen-bonding), fluoro (electron-withdrawing)
DM-20 (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl 4-(Trifluoromethyl)benzyl Trifluoromethyl (strongly lipophilic), intramolecular hydrogen-bonding via methoxy
N-(4'-Chlorobiphenyl-2-yl) analog 4'-Chlorobiphenyl-2-yl H Chlorobiphenyl (bulky, hydrophobic)

Data Tables and Research Findings

Table 1: Comparative Pharmacological Profiles

Compound Target Class Key Activity Potency/IC50 Reference
BMS-777607 Met kinase inhibitor Anticancer (oral efficacy) <10 nM (Met)
Sulfonamide analogs Antimicrobials Broad-spectrum activity (e.g., compound 11) MIC: 2–8 µg/mL
Target Compound Not reported Hypothesized: Kinase/antimicrobial N/A

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors
Target Compound ~425.4 ~3.2 6
BMS-777607 523.9 ~4.1 8
DM-20 ~463.4 ~3.8 7

Discussion on Substituent Effects and Structure-Activity Relationships

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance reactivity or stabilize charge interactions in enzyme binding pockets, analogous to sulfonamide antimicrobials .
  • Hydrogen-Bonding Motifs: BMS-777607’s amino-chloropyridinyloxy group facilitates kinase inhibition via hydrogen bonding, a feature absent in the target compound, which may limit kinase affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a dihydropyridine core (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid) with substituted aromatic amines. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, the 4-methylbenzyl substituent is introduced via alkylation under basic conditions (e.g., K2_2CO3_3/DMF) .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and nitro group (δ 8.2–8.5 ppm aromatic protons).
  • MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 423.15).
  • XRD : Crystallographic studies resolve bond lengths and angles, critical for understanding steric effects .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between this compound and its structural analogs (e.g., fluorobenzyl or bromophenyl derivatives)?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using in vitro assays. For example, replacing the 4-methylbenzyl group with a 4-fluorobenzyl group (as in ) may alter binding affinity due to electronegativity differences.
  • Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Contradictions in IC50_{50} values may arise from variations in hydrophobic pocket occupancy or hydrogen-bonding networks .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups enhancing cytotoxicity but reducing solubility) .

Q. How can crystallographic and quantum chemical studies resolve ambiguities in the compound’s reactivity?

  • Methodological Answer :

  • XRD : Resolve the dihedral angle between the dihydropyridine ring and nitrophenyl group to predict conjugation effects. A smaller angle (<30°) suggests enhanced π-π stacking with biological targets .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. For instance, a low LUMO energy (-1.5 eV) may indicate susceptibility to nucleophilic attack, influencing stability under physiological conditions .

Q. What experimental designs optimize in vitro assays for evaluating its mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR or VEGFR) based on structural similarity to known inhibitors. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™).
  • Assay Conditions : Maintain pH 7.4 (PBS buffer) and include DMSO controls (<0.1% v/v) to avoid solvent interference.
  • Data Interpretation : Normalize IC50_{50} values against positive controls (e.g., gefitinib for EGFR). Conflicting results may arise from off-target effects, requiring selectivity index calculations .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 6 hours conventional) .
  • Biological Assays : Pair in vitro data with zebrafish toxicity models to assess therapeutic windows early in development .
  • Data Reproducibility : Archive raw NMR/MS files in public repositories (e.g., ChemSpider) to facilitate cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.